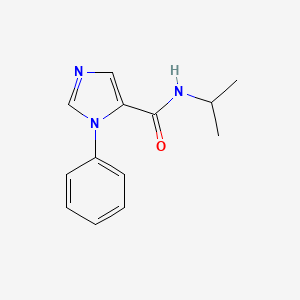
4-(dimethylamino)-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-(2-methylphenyl)benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.
作用機序
4-(dimethylamino)-N-(2-methylphenyl)benzamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help regulate the immune response. 4-(dimethylamino)-N-(2-methylphenyl)benzamide also disrupts the blood supply to tumors, which can slow their growth and make them more vulnerable to other treatments.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(2-methylphenyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the activation of immune cells. 4-(dimethylamino)-N-(2-methylphenyl)benzamide has also been shown to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
4-(dimethylamino)-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its ability to induce tumor necrosis (death of cancer cells) and its potential to enhance the effectiveness of other cancer treatments. However, 4-(dimethylamino)-N-(2-methylphenyl)benzamide has several limitations, including its complex synthesis method, its limited solubility in water, and its potential toxicity.
将来の方向性
There are several future directions for research on 4-(dimethylamino)-N-(2-methylphenyl)benzamide. These include the development of new synthesis methods that are more efficient and scalable, the optimization of dosing regimens to minimize toxicity, and the identification of biomarkers that can predict patient response to 4-(dimethylamino)-N-(2-methylphenyl)benzamide. Other areas of research include the evaluation of 4-(dimethylamino)-N-(2-methylphenyl)benzamide in combination with other cancer treatments, the investigation of its potential use in other diseases, and the development of 4-(dimethylamino)-N-(2-methylphenyl)benzamide analogs with improved properties.
合成法
4-(dimethylamino)-N-(2-methylphenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-amino-N-(2-methylphenyl)benzamide with dimethylformamide and acetic anhydride. The resulting compound is then treated with dimethylamine to yield 4-(dimethylamino)-N-(2-methylphenyl)benzamide. The synthesis of 4-(dimethylamino)-N-(2-methylphenyl)benzamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
4-(dimethylamino)-N-(2-methylphenyl)benzamide has been studied extensively for its potential use in cancer treatment. Research has shown that 4-(dimethylamino)-N-(2-methylphenyl)benzamide has anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. 4-(dimethylamino)-N-(2-methylphenyl)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models. Clinical trials have been conducted to evaluate the safety and efficacy of 4-(dimethylamino)-N-(2-methylphenyl)benzamide in cancer patients, with mixed results.
特性
IUPAC Name |
4-(dimethylamino)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-4-5-7-15(12)17-16(19)13-8-10-14(11-9-13)18(2)3/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUOMHWIYORWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)





![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one](/img/structure/B7470863.png)

![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)